2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
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Overview
Description
The compound “2-{[1,1’-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide” is a complex organic molecule. It contains a biphenyl group, a propane-1-sulfonyl group, and a tetrahydroquinolin group. The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, leading to different conformations. The tetrahydroquinolin group is a heterocyclic compound, which could also influence the overall structure .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the aromatic rings in the biphenyl group could potentially undergo electrophilic aromatic substitution reactions. The amide group could participate in hydrolysis reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar amide and sulfonyl groups could influence the compound’s solubility in different solvents. The biphenyl group could potentially influence the compound’s melting and boiling points .Scientific Research Applications
Angiotensin-II Receptor Antagonists
The compound was evaluated as a new class of angiotensin-II receptor antagonists. These receptors play a crucial role in regulating blood pressure and cardiovascular function. By inhibiting angiotensin-II binding, these antagonists can help manage hypertension and related conditions .
Antioxidant Properties
Researchers assessed the compound’s antioxidant potential using the DPPH assay. Antioxidants scavenge free radicals, protecting cells from oxidative damage. The synthesized derivatives showed significant free radical scavenging activity, potentially contributing to their health benefits .
Antihypertensive Activity
In addition to its angiotensin-II receptor antagonism, the compound retained antihypertensive properties. Managing hypertension is critical for preventing cardiovascular diseases, and this compound’s dual action makes it promising in this regard .
Urease Inhibition
Urease is an enzyme involved in urea metabolism. The synthesized analogs demonstrated urease inhibitory actions. Modulating urease activity has implications for conditions like kidney stones and urinary tract infections .
Antibacterial Potential
Agar well diffusion assays revealed antibacterial activity of the compound derivatives. Investigating their effectiveness against specific bacterial strains could lead to novel antimicrobial agents .
Molecular Docking Studies
Computational studies involved molecular docking to understand how the active analogs bind to the enzyme’s active site. This information aids in drug design and optimization .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is highly reactive, it could pose a risk of chemical burns or fire. If the compound is intended to be used as a drug, there could be potential risks associated with its pharmacological activity .
Future Directions
The future directions for research on this compound would depend on its intended use. For example, if this compound is a novel drug candidate, future research could involve further pharmacological testing, toxicity studies, and clinical trials. If this compound has unique chemical properties, future research could involve studying these properties in more detail .
properties
IUPAC Name |
2-(4-phenylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-2-17-32(30,31)28-16-6-9-23-19-24(14-15-25(23)28)27-26(29)18-20-10-12-22(13-11-20)21-7-4-3-5-8-21/h3-5,7-8,10-15,19H,2,6,9,16-18H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGKSZCTVZBDAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide |
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